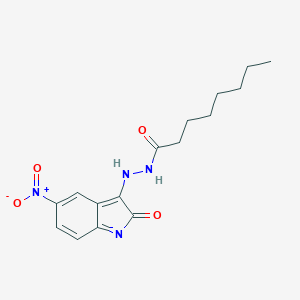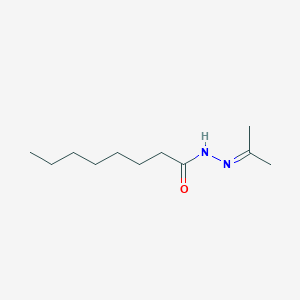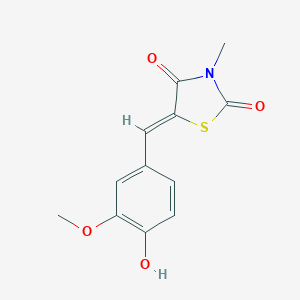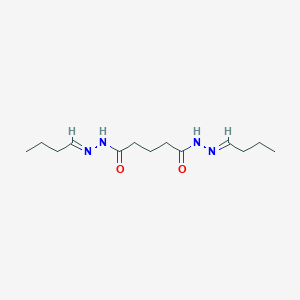![molecular formula C18H22N2O3S B229673 N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as TATPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TATPA is a sulfonyl amide compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
TATPA's mechanism of action is still being studied, but it is believed to act as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. TATPA has also been shown to have potential as a metalloprotease inhibitor, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
TATPA has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, as mentioned previously. TATPA has also been shown to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. TATPA has also been studied for its potential as an antioxidant and has been shown to protect against oxidative stress in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TATPA has several advantages for laboratory experiments, including its stability and solubility in various solvents. TATPA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, TATPA's potential toxicity and limited availability may present limitations for its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of TATPA, including further investigation into its mechanism of action and potential therapeutic applications. TATPA's potential as a metalloprotease inhibitor could be further explored for its implications in the treatment of cancer and other diseases. Additionally, the development of TATPA derivatives could provide further insight into its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of TATPA can be achieved through various methods, including the reaction of 4-aminobenzenesulfonyl chloride with N-(2,3,5,6-tetramethylphenyl)acetamide in the presence of a base, such as triethylamine. Other methods include the reaction of 4-aminobenzenesulfonamide with N-(2,3,5,6-tetramethylphenyl)acetamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), or through the reaction of 4-nitrobenzenesulfonamide with N-(2,3,5,6-tetramethylphenyl)acetamide followed by reduction with hydrogen gas.
Aplicaciones Científicas De Investigación
TATPA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. TATPA has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, and has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-11-10-12(2)14(4)18(13(11)3)24(22,23)20-17-8-6-16(7-9-17)19-15(5)21/h6-10,20H,1-5H3,(H,19,21) |
Clave InChI |
LUHORGBHVBZLRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)

![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
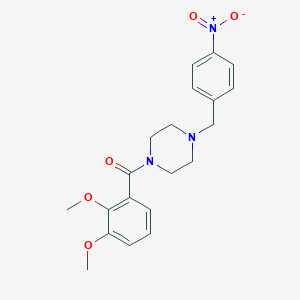
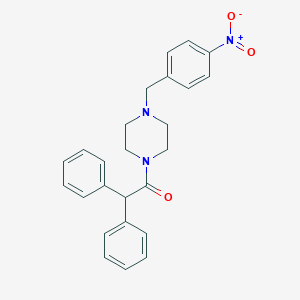

![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)
